molecular formula C11H25O3PS B13766415 Phosphonic acid, ethylthiomethyl-, dibutyl ester CAS No. 74038-42-9

Phosphonic acid, ethylthiomethyl-, dibutyl ester

Cat. No.: B13766415
CAS No.: 74038-42-9
M. Wt: 268.36 g/mol
InChI Key: VTHBDGDHZUFKMP-UHFFFAOYSA-N
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Description

Phosphonic acid, ethylthiomethyl-, dibutyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethylthiomethyl group (-CH2-S-C2H5) and two butyl ester groups. Its molecular formula is C11H25O3PS, with a molecular weight of approximately 267.04 g/mol.

Properties

CAS No.

74038-42-9

Molecular Formula

C11H25O3PS

Molecular Weight

268.36 g/mol

IUPAC Name

1-[butoxy(ethylsulfanylmethyl)phosphoryl]oxybutane

InChI

InChI=1S/C11H25O3PS/c1-4-7-9-13-15(12,11-16-6-3)14-10-8-5-2/h4-11H2,1-3H3

InChI Key

VTHBDGDHZUFKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CSCC)OCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Phosphonic Acid, Ethylthiomethyl-, Dibutyl Ester

General Synthetic Approaches

The preparation of phosphonic acid esters typically involves esterification of the corresponding phosphonic acid or transesterification of phosphonate esters. The ethylthiomethyl and dibutyl ester moieties require selective and controlled esterification steps to achieve the desired diester structure.

Two main synthetic routes are commonly employed:

Direct Esterification Using Orthoesters

A highly selective and efficient method for preparing phosphonic acid diesters involves the use of orthoesters as alkoxy group donors. According to recent studies on selective esterification of phosphonic acids, triethyl orthoacetate has been identified as an excellent reagent and solvent for this purpose.

Reaction Conditions and Results
Parameter Details
Substrate Phosphonic acid derivatives (e.g., butylphosphonic acid as model)
Alkoxy group donor Triethyl orthoacetate
Temperature 30 °C for monoester; 90 °C for diester
Reaction time 24 hours
Solvent Methyl tert-butyl ether (MTBE)
Equivalents of orthoester 15 equiv for monoesterification; 30 equiv for diesterification
Yield Monoesters: 39–89% conversion; Diesters: up to quantitative yields

The reaction proceeds via an intermediate 1,1-diethoxyethyl ester of phosphonic acid at lower temperatures, favoring monoester formation. Increasing the temperature to 90 °C drives the reaction to diester formation with high selectivity and yield.

This method has been successfully applied to a variety of phosphonic acids, including aromatic and aliphatic substrates, demonstrating broad applicability and scalability without significant loss of yield or selectivity.

Transesterification (Alcoholysis) Methods

An alternative to direct esterification is the transesterification of existing phosphonate esters with alcohols to introduce the desired alkyl groups.

Continuous Flow and Microwave-Assisted Esterification

Recent advancements include microwave-assisted and continuous flow esterification of phosphinic acids and phosphonates, which improve reaction rates and scalability.

  • Reaction parameters: Use of excess alcohol (e.g., n-butanol) at elevated temperatures (140–225 °C).
  • Catalysts: Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) at 5–10% loading enhance reaction efficiency.
  • Flow rates: Optimized between 0.15–0.25 mL/min for continuous flow reactors.
  • Yields: 63–91% for various alkyl phosphinates; quantitative conversion achievable under optimized conditions.

For example, the transesterification of ethyl phosphinate with n-butanol at 225 °C and 0.15 mL/min flow rate afforded butyl phosphinate in 85% yield. Similar conditions applied to other alcohols yielded high conversions and isolated yields.

Phosphonylation of Hydroxy Esters with Phosphonochloridates

Another synthetic strategy involves the reaction of hydroxy esters with phosphonochloridates to form phosphonate esters.

  • Process: Hydroxy esters are reacted with alkyl N-protected aminoalkylphosphonochloridates.
  • Reaction conditions: Typically performed in the presence of bases and solvents such as DMF with reagents like thionyl chloride for chlorination steps.
  • Applications: Useful for preparing phosphonodepsipeptides and related derivatives but can be adapted for dialkyl phosphonate esters.
  • Yields: Efficient coupling reactions with yields around 80–85% reported for related compounds.

Although this method is more specialized towards peptide analogues, the underlying chemistry of phosphonylation and ester formation is relevant for preparing dialkyl phosphonate esters like this compound.

Summary of Preparation Methods

Method Reagents/Conditions Advantages Limitations Typical Yields
Direct esterification with orthoesters Triethyl orthoacetate, MTBE, 30–90 °C, 15–30 equiv High selectivity, scalable Requires excess orthoester Monoesters 39–89%, Diesters up to quantitative
Transesterification (alcoholysis) Phosphonate esters + alcohols, 140–225 °C, ionic liquid catalyst, continuous flow Faster, scalable, high yield High temperature, specialized equipment 63–91%, up to quantitative
Phosphonylation with phosphonochloridates Hydroxy esters + phosphonochloridates, DMF, SOCl2 Useful for complex derivatives Multi-step, more complex 80–85% for related esters

Mechanistic Insights and Reaction Analysis

  • The selective esterification using orthoesters proceeds via formation of intermediate diethoxyethyl esters at lower temperatures, which rearrange to monoesters or diesters depending on temperature control.
  • Transesterification involves nucleophilic substitution of alkoxy groups on the phosphonate ester by the incoming alcohol, facilitated by elevated temperatures and sometimes ionic liquid catalysts to enhance reaction rates and selectivity.
  • The choice of solvent, temperature, and reagent equivalents critically influences the conversion and selectivity towards mono- or diesters.
  • Continuous flow methods improve productivity significantly compared to batch reactions, allowing for larger scale synthesis with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ethylthiomethyl-, dibutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

Agricultural Applications

1. Herbicides and Pesticides

Phosphonic acid esters are widely used as active ingredients in herbicides and pesticides. They function by inhibiting specific enzymatic pathways in plants and pests. Research indicates that phosphonic compounds can effectively control a range of agricultural pests and diseases.

  • Case Study: Efficacy Against Fungal Pathogens
    A study demonstrated that formulations containing phosphonic acid esters showed significant antifungal activity against species such as Phytophthora and Fusarium, leading to improved crop yields and reduced disease incidence .

2. Plant Growth Regulators

These compounds also serve as plant growth regulators. They can promote root development and enhance nutrient uptake, which is crucial for crop productivity.

  • Data Table: Growth Promotion Effects
    CompoundApplication Rate (L/ha)Effect on Root Length (cm)Yield Increase (%)
    Phosphonic Acid Ester1.01520
    Control-10-

Industrial Applications

1. Flame Retardants

Phosphonic acid esters are utilized as flame retardants in plastics and textiles. Their incorporation into materials enhances fire resistance without significantly compromising mechanical properties.

  • Case Study: Fire Resistance Testing
    A comparative analysis of materials treated with phosphonic acid esters showed a reduction in flammability ratings by up to 30% compared to untreated controls .

2. Surfactants

These compounds are also employed as surfactants due to their ability to lower surface tension in aqueous solutions, making them useful in detergents and cleaning agents.

  • Data Table: Surfactant Performance
    Surfactant TypeSurface Tension (mN/m)Emulsification Index
    Phosphonic Acid Ester3585
    Conventional Surfactant4070

Medicinal Chemistry Applications

1. Antiviral Agents

Research has indicated that phosphonic acid derivatives exhibit antiviral properties, particularly against viral infections such as HIV and hepatitis B. These compounds interfere with viral replication processes.

  • Case Study: Antiviral Activity
    In vitro studies revealed that phosphonic acid esters inhibited viral replication by disrupting nucleic acid synthesis, showcasing potential for therapeutic development .

2. Drug Delivery Systems

The unique chemical properties of phosphonic acids allow them to be utilized in drug delivery systems, enhancing the bioavailability of therapeutic agents.

  • Data Table: Drug Release Profiles
    Formulation TypeRelease Rate (%/h)Half-Life (h)
    Phosphonic Acid Ester56
    Conventional Formulation38

Mechanism of Action

The mechanism of action of phosphonic acid, ethylthiomethyl-, dibutyl ester involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key Features
Phosphonic acid, ethylthiomethyl-, dibutyl ester C11H25O3PS 267.04 Not available Ethylthiomethyl group, dibutyl esters
O,O-Dibutyl methylphosphonothionate C9H21O2PS 223.04 Not provided Methyl group, sulfur atom, dibutyl esters
Dibutyl butylphosphonate (DBBP) C12H27O3P 250.32 Not provided Butyl substituent, no sulfur
Ethylphosphonic acid, dimethyl ester C4H11O3P 138.10 6163-75-3 Smaller alkyl groups, no sulfur

Key Observations :

  • Ethylthiomethyl Group : The ethylthiomethyl substituent introduces sulfur, which may enhance lipophilicity and metal-binding capacity compared to methyl or butyl groups .
  • Ester Chain Length : Dibutyl esters (C4) provide greater hydrolytic stability and slower degradation compared to shorter-chain esters like dimethyl .
  • Sulfur vs. Oxygen: Sulfur in phosphonothioates (e.g., O,O-dibutyl methylphosphonothionate) reduces acidity compared to phosphonates but increases nucleophilicity .

Biological Activity

Phosphonic acids and their derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these compounds, Phosphonic acid, ethylthiomethyl-, dibutyl ester (C11H25O3PS) stands out for its potential applications in various therapeutic areas, including antibacterial, antiviral, and anticancer activities.

Chemical Structure and Properties

Phosphonic acid derivatives typically exhibit a phosphorus atom bonded to oxygen and carbon chains, influencing their biological activity. The structure of dibutyl ester contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that phosphonic acids possess significant antibacterial properties. For instance, certain phosphonic acid derivatives have been shown to be effective against multidrug-resistant bacterial strains. Studies highlight that these compounds can inhibit cell wall synthesis or disrupt membrane integrity, making them valuable in combating resistant infections .

Antiviral Activity

Phosphonic acid derivatives are also recognized for their antiviral effects. Acyclic nucleoside phosphonates, such as Cidofovir and Adefovir, are known for treating viral infections like HIV and Hepatitis C. The mechanism often involves the inhibition of viral DNA polymerases . Specifically, the dibutyl ester variant may enhance the efficacy of these treatments by improving pharmacokinetic properties.

Anticancer Potential

The anticancer properties of phosphonic acids have been explored in various studies. Compounds similar to ethylthiomethyl dibutyl ester have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For example, α-hydroxyphosphonic acids have been noted for their ability to mimic amino acids and interfere with metabolic pathways crucial for tumor growth .

Case Studies

  • Antibacterial Effectiveness : A study demonstrated that phosphonic acid derivatives exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its structural features that facilitate interaction with bacterial membranes.
  • Antiviral Mechanism : In vitro experiments showed that dibutyl esters of phosphonic acids could significantly reduce viral load in infected cell cultures by disrupting viral replication processes.
  • Anticancer Activity : Research on phosphonic acid analogs revealed that they could inhibit specific kinases involved in cancer cell signaling pathways, leading to decreased viability of cancer cells in laboratory settings.

Table 1: Biological Activities of Phosphonic Acid Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AntibacterialDibutyl esterCell wall synthesis inhibition
AntiviralCidofovirDNA polymerase inhibition
Anticancerα-Hydroxyphosphonic acidApoptosis induction

Table 2: Hydrolysis Rates of Phosphonate Esters

R1R2k1 (h−1)k2 (h−1)t compl (h)Yield (%)
MeH2.670.705.595
EtH0.880.279.590
iPrH2.081.334.599
BnH23.89.360.7580
EtMe0.860.1617.587

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of Phosphonic acid, ethylthiomethyl-, dibutyl ester, and how are they applied?

To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to identify the ethylthiomethyl and dibutyl ester groups. For example, ³¹P NMR can detect the phosphorus environment, while ¹H NMR resolves the ethyl and butyl substituents . Infrared (IR) spectroscopy identifies functional groups like P=O (~1250 cm⁻¹) and C-S (~650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and fragmentation patterns .

Advanced: How do steric effects of the dibutyl ester groups influence reactivity in nucleophilic substitution reactions?

The bulky dibutyl esters create a steric shield around the phosphorus center, reducing accessibility for nucleophiles. This can be quantified via kinetic studies comparing reaction rates with smaller esters (e.g., diethyl). For instance, in hydrolysis reactions, dibutyl esters exhibit slower kinetics due to hindered nucleophilic attack. Computational modeling (DFT) can further visualize steric maps and transition states .

Basic: What synthetic routes are effective for synthesizing this compound, and what are their limitations?

A common method involves Michaelis-Arbuzov rearrangement : react ethylthiomethyl chloride with tri-dibutyl phosphite under inert conditions. Alternatively, thiophosphorylation of dibutyl phosphonite with ethyl mercaptan in the presence of a base (e.g., triethylamine) achieves moderate yields (~60–70%). Limitations include side reactions (e.g., oxidation of thioether groups) and purification challenges due to viscous byproducts .

Advanced: Can this compound act as a ligand in transition metal complexes, and what coordination geometries are observed?

Yes, the phosphonate group can coordinate to metals like Pd(II) or Pt(II). Studies on analogous dibutyl phosphonate esters show bidentate binding via oxygen atoms, forming square-planar complexes. For example, trans-Pd(II) complexes with dibutyl esters exhibit cytostatic activity against cancer cell lines (e.g., KB cells), suggesting potential biomedical applications .

Basic: What chromatographic techniques are optimal for purifying this compound?

Use silica gel column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to separate the ester from unreacted precursors. For higher purity, size-exclusion chromatography (SEC) or preparative HPLC with a C18 column resolves closely related phosphonate derivatives. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced: How does the ethylthiomethyl group affect hydrolytic stability under varying pH conditions?

The thioether (C-S) group increases resistance to acidic hydrolysis compared to oxygen analogs (e.g., ethoxymethyl). However, under basic conditions (pH >10), the compound undergoes β-elimination , releasing ethylene sulfide. Stability studies (pH 1–13, 25–60°C) coupled with LC-MS can map degradation pathways. Compare with methylthiomethyl analogs to isolate electronic vs. steric effects .

Basic: What safety precautions are critical when handling this compound?

Wear nitrile gloves , goggles , and a fume hood due to potential skin/eye irritation. Avoid contact with strong oxidizers (risk of exothermic decomposition). Store under nitrogen at 4°C to prevent hydrolysis. Consult SDS data for phosphonate esters, which recommend spill containment with vermiculite and disposal via incineration .

Advanced: What computational tools can predict the compound’s interactions in biological systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where phosphonates mimic phosphate groups. Pharmacophore mapping identifies key electrostatic interactions between the phosphonate and active-site arginine residues .

Basic: How is the compound’s aqueous solubility determined, and what factors influence it?

Use the shake-flask method : dissolve the compound in water-saturated octanol, mix with buffer, and quantify via UV-Vis. LogP values (predicted ~3.5) indicate high hydrophobicity due to dibutyl chains. Solubility decreases with ionic strength (salting-out effect) but improves in co-solvents (e.g., DMSO:water mixtures) .

Advanced: What contradictions exist in reported bioactivity data for phosphonate esters, and how can they be resolved?

Some studies report antitumor activity (e.g., L1210 cell line inhibition), while others note toxicity at non-target sites. To resolve discrepancies, conduct dose-response assays across multiple cell lines and compare with structural analogs. Evaluate metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity vs. pharmacokinetic effects .

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